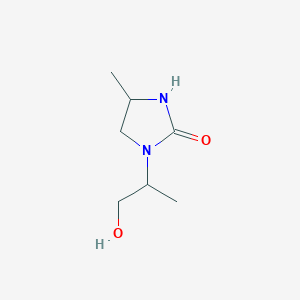
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a hydroxypropan-2-yl group attached to a methylimidazolidinone ring
Preparation Methods
The synthesis of 1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylimidazolidin-2-one with 1-chloropropan-2-ol under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxy group to a chloro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxy group.
Scientific Research Applications
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the imidazolidinone ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-one can be compared with other similar compounds, such as:
1-(1-Hydroxypropan-2-yl)-4-methylimidazole: This compound has a similar structure but lacks the imidazolidinone ring. It exhibits different reactivity and biological activity due to the absence of the ring structure.
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidine: This compound has a saturated ring structure, which affects its chemical properties and reactivity compared to the imidazolidinone derivative.
1-(1-Hydroxypropan-2-yl)-4-methylimidazolidin-2-thione:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(1-hydroxypropan-2-yl)-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(6(2)4-10)7(11)8-5/h5-6,10H,3-4H2,1-2H3,(H,8,11) |
InChI Key |
FSEHOBHKGGYFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


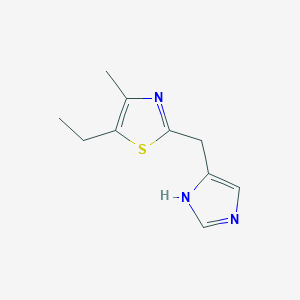
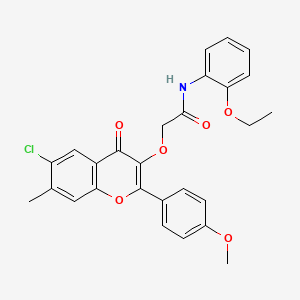
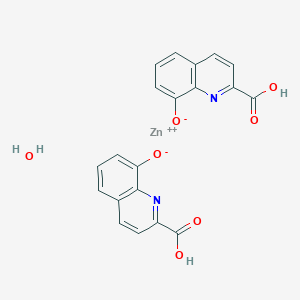
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
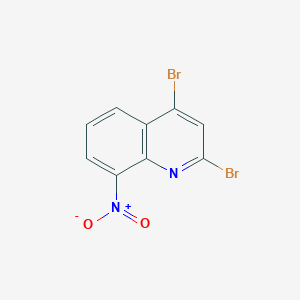
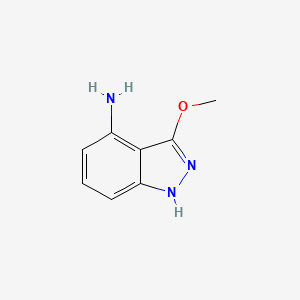
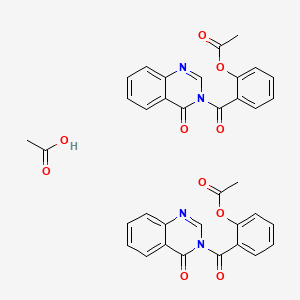
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
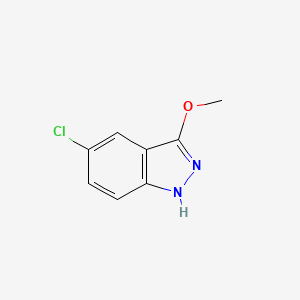
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)
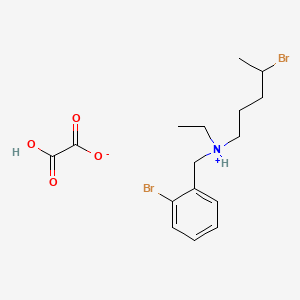
![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)

